CCR5 Antagonism vs. Smo Antagonists
This compound demonstrates potent CCR5 antagonist activity with an IC50 value of 0.110 nM in a functional cellular assay. [1] In contrast, the structurally related 3,4,5-trimethoxybenzamide derivative MRT-10 (CAS 330829-30-6) acts as a smoothened (Smo) receptor antagonist with substantially weaker potency (IC50 = 500 nM in HEK293 cells expressing mouse Smo). This represents a >4,500-fold difference in target selectivity and potency, demonstrating that the 2,4-difluorophenyl substitution confers CCR5-targeting activity that is absent in other 3,4,5-trimethoxybenzamide derivatives.
| Evidence Dimension | Receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | MRT-10 (N-[[[3-Benzoylamino)phenyl]amino]thioxomethyl]-3,4,5-trimethoxybenzamide): IC50 = 500 nM (mouse Smo) |
| Quantified Difference | 4,545-fold difference in potency; different target selectivity (CCR5 vs. Smo) |
| Conditions | Target compound: P4R5 cells co-expressing CD4 and LTR-beta-gal construct, assessed by inhibition of HIV infusion. MRT-10: HEK293 cells transiently expressing mouse Smo. |
Why This Matters
This sub-nanomolar potency against CCR5 establishes the compound as a research tool for chemokine receptor studies, differentiating it from other 3,4,5-trimethoxybenzamide derivatives that target Smo, HDAC, or tubulin pathways.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infusion to HIV. IC50 = 0.110 nM. View Source
